

An In-depth Technical Guide to the Chemical Properties of Diethyl Dipropylmalonate

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Compound of Interest

Compound Name: *Diethyl dipropylmalonate*

Cat. No.: *B124149*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dipropylmalonate is a disubstituted derivative of diethyl malonate, a cornerstone reagent in organic synthesis. Its chemical structure, featuring a central quaternary carbon flanked by two ester functional groups and substituted with two propyl chains, makes it a valuable intermediate in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **diethyl dipropylmalonate**, detailed experimental protocols for its synthesis and purification, and its significant applications in drug development, particularly as a key precursor to the anticonvulsant drug Valproic Acid.

Chemical and Physical Properties

Diethyl dipropylmalonate is a colorless to light yellow oily liquid under standard conditions.[\[1\]](#) Its properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties of Diethyl Dipropylmalonate

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₄ O ₄	[2]
Molecular Weight	244.33 g/mol	[2]
Appearance	Colorless to light yellow oily liquid	[1]
Boiling Point	262.9 °C at 760 mmHg	[1]
	129-131 °C at 12 mmHg	[3]
Density	0.976 g/cm ³	[1]
Refractive Index (n ²⁰ /D)	1.438	

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	6065-63-0	[2]
EINECS Number	227-998-2	[2]
PubChem CID	80168	[2]
IUPAC Name	diethyl 2,2-dipropylpropanedioate	[2]
Synonyms	Diethyl 2,2-dipropylmalonate, Dipropylmalonic acid diethyl ester	[1]

Table 3: Solubility Profile

Solvent	Solubility	Notes
Water	Limited	Insoluble for practical purposes.
Ethanol	Soluble	
Diethyl Ether	Soluble	
Acetone	Soluble	
Chloroform	Soluble	
Methanol	Soluble	

Spectroscopic Data

The structural elucidation of **diethyl dipropylmalonate** is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Table 4: Spectroscopic Data Summary

Technique	Key Features and Expected Peaks
¹ H NMR	Signals corresponding to the ethyl ester protons (triplet and quartet) and the propyl group protons (triplet, sextet, and triplet).
¹³ C NMR	Resonances for the carbonyl carbons of the ester groups, the quaternary α -carbon, and the carbons of the ethyl and propyl groups.
FTIR	Strong absorption band for the C=O stretching of the ester groups, and various C-H and C-O stretching and bending vibrations.
Mass Spectrometry	Molecular ion peak and characteristic fragmentation patterns including the loss of ethoxy and propyl groups.

Experimental Protocols

The synthesis of **diethyl dipropylmalonate** is most commonly achieved through the dialkylation of diethyl malonate with a propyl halide in the presence of a strong base. This is followed by purification, typically via vacuum distillation.

Synthesis of Diethyl Dipropylmalonate

This protocol is based on established methods for the dialkylation of malonic esters.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Diethyl malonate
- 1-Bromopropane (or 1-iodopropane for higher reactivity)
- Sodium ethoxide (can be prepared *in situ* from sodium metal and absolute ethanol)
- Absolute ethanol
- Anhydrous diethyl ether
- Hydrochloric acid (dilute)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. For every 1 mole of diethyl malonate, 2.1 moles of sodium ethoxide are typically used.
- Diethyl malonate (1 mole) is added dropwise to the sodium ethoxide solution with stirring.
- The mixture is heated to reflux, and 1-bromopropane (at least 2.2 moles) is added slowly through the dropping funnel.
- The reaction mixture is refluxed for 2-4 hours until the reaction is complete (can be monitored by TLC).

- After cooling, the excess ethanol is removed by distillation.
- The residue is cooled, and water is added to dissolve the sodium bromide byproduct.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with dilute hydrochloric acid, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude **diethyl dipropylmalonate**.

Purification by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, **diethyl dipropylmalonate** is purified by vacuum distillation to prevent decomposition.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Procedure:

- The crude **diethyl dipropylmalonate** is transferred to a distillation flask.
- The apparatus is set up for vacuum distillation, ensuring all joints are well-sealed.
- The pressure is gradually reduced to the desired level (e.g., 12 mmHg).
- The flask is heated gently. The fraction boiling at approximately 129-131 °C at 12 mmHg is collected as pure **diethyl dipropylmalonate**.

Applications in Drug Development

Diethyl dipropylmalonate is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the anticonvulsant and mood-stabilizing drug, Valproic Acid.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Synthesis of Valproic Acid

The synthesis of Valproic Acid from **diethyl dipropylmalonate** involves hydrolysis of the ester groups followed by decarboxylation.[\[4\]](#)[\[10\]](#)

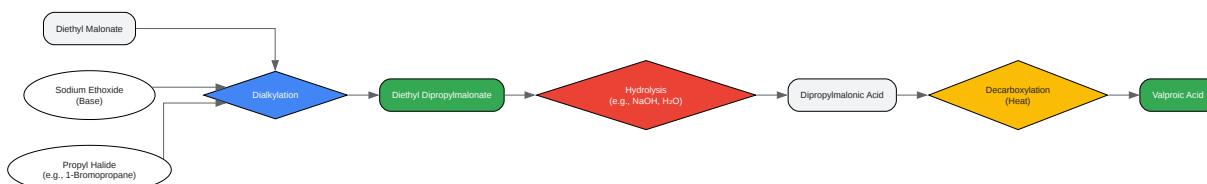
Procedure:

- **Diethyl dipropylmalonate** is hydrolyzed by refluxing with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This converts the diester to dipropylmalonic acid.
- After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the dipropylmalonic acid.
- The isolated dipropylmalonic acid is then heated at a temperature above its melting point (around 110-160 °C) to induce decarboxylation, yielding crude Valproic Acid.[4]
- The crude Valproic Acid can be further purified by vacuum distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from diethyl malonate to Valproic Acid, highlighting the role of **diethyl dipropylmalonate** as a key intermediate.

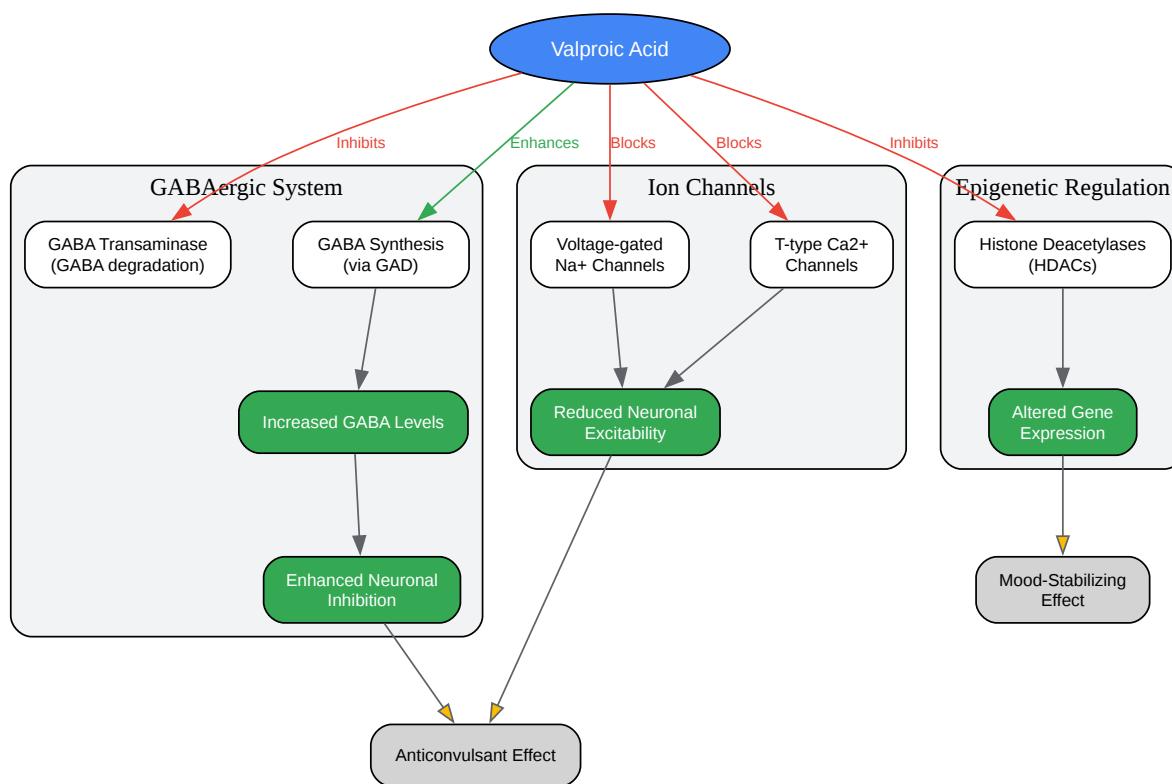


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Caption: Synthetic pathway from diethyl malonate to Valproic Acid.

Mechanism of Action of Valproic Acid

Valproic acid, synthesized from **diethyl dipropylmalonate**, exhibits its anticonvulsant and mood-stabilizing effects through multiple mechanisms. The following diagram illustrates some of the key pathways involved.



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Caption: Key mechanisms of action of Valproic Acid.

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